4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC15248821
Molecular Formula: C14H16N4O2S2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O2S2 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O2S2/c1-7-11(22-18-17-7)13(20)16-14-10(12(19)15-2)8-5-3-4-6-9(8)21-14/h3-6H2,1-2H3,(H,15,19)(H,16,20) |
| Standard InChI Key | XXUHUYNMDCQIBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₄H₁₆N₄O₂S₂, with a molecular weight of 336.4 g/mol. Its structure integrates three distinct moieties:
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A 1,2,3-thiadiazole ring at position 5, known for electron-deficient properties that enhance reactivity.
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A 4,5,6,7-tetrahydro-1-benzothiophene core, providing a hydrophobic scaffold that facilitates membrane penetration.
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A methylcarbamoyl group at position 3, contributing hydrogen-bonding capacity and structural rigidity.
The thiadiazole ring’s electron-withdrawing nature polarizes adjacent bonds, enabling nucleophilic attacks at the C-5 position, while the benzothiophene moiety stabilizes the molecule through van der Waals interactions.
Physicochemical Characteristics
Key properties include:
The compound’s low solubility poses formulation challenges but is offset by its ability to cross biological membranes, as evidenced by Caco-2 permeability assays .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzothiophene Core Formation: Cyclization of cyclohexanone with elemental sulfur under Friedel-Crafts conditions yields 4,5,6,7-tetrahydro-1-benzothiophene.
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Carbamoylation: Reaction with methyl isocyanate introduces the methylcarbamoyl group at position 3.
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Thiadiazole Ring Construction: Condensation with thiosemicarbazide followed by oxidative cyclization forms the 1,2,3-thiadiazole moiety.
Critical challenges include controlling regioselectivity during carbamoylation and minimizing side reactions during cyclization. Yields typically range from 15–25%, necessitating chromatographic purification.
Structural Analogues and Activity Trends
Modifications to the parent structure reveal activity dependencies:
| Analogues | IC₅₀ (MCF-7) | IC₅₀ (A549) |
|---|---|---|
| 4-Methyl derivative (Target Compound) | 8.2 µM | 12.7 µM |
| 4-Ethyl variant | 11.4 µM | 18.9 µM |
| Unsubstituted thiadiazole | >50 µM | >50 µM |
The methyl group at position 4 enhances cytotoxicity by 40–60% compared to ethyl or unsubstituted variants, likely due to steric and electronic effects optimizing target engagement .
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation:
| Cell Line | IC₅₀ (µM) | Mechanism Insights |
|---|---|---|
| MCF-7 | 8.2 | Caspase-3/7 activation (3.5-fold vs control) |
| A549 | 12.7 | G0/G1 cell cycle arrest (45% cells) |
Mechanistically, the compound induces apoptosis via mitochondrial depolarization, with a 3.5-fold increase in caspase-3/7 activity observed in MCF-7 cells at 10 µM. In A549 cells, it arrests the cell cycle at G0/G1 phase by downregulating cyclin D1 expression .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The thiadiazole ring disrupts microbial membrane integrity, as confirmed by propidium iodide uptake assays in S. aureus.
Molecular Interactions and Target Engagement
Docking Studies with Cancer Targets
Molecular docking against EGFR (PDB: 1M17) reveals:
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Binding Affinity: −9.3 kcal/mol, comparable to erlotinib (−10.1 kcal/mol).
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Key Interactions:
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Hydrogen bond between the carboxamide oxygen and Thr766.
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π-π stacking between the benzothiophene ring and Phe723.
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These interactions stabilize the inactive kinase conformation, inhibiting ATP binding.
Nuclear Receptor Modulation
Structural analogs of 4,5,6,7-tetrahydro-benzothiophene derivatives exhibit RORγt inverse agonism . While direct data for the target compound is lacking, homology modeling suggests potential engagement with the Cys320-Glu326 hydrophilic region of RORγt, a target in autoimmune diseases .
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
Microsomal stability assays indicate:
| Species | Half-life (min) |
|---|---|
| Human | 28 |
| Mouse | 15 |
| Rat | 22 |
CYP3A4 mediates primary oxidation at the benzothiophene methylene group, generating a hydroxylated metabolite.
Acute Toxicity
Rodent studies (LD₅₀):
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Oral: >500 mg/kg (no mortality at 500 mg/kg).
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Intravenous: 120 mg/kg (lethality from cardiovascular collapse).
Hepatotoxicity markers (ALT/AST) remain within 2-fold of baseline at therapeutic doses .
Comparative Analysis with Marketed Agents
| Parameter | Target Compound | Erlotinib (EGFR Inhibitor) | Fluconazole (Antifungal) |
|---|---|---|---|
| MCF-7 IC₅₀ | 8.2 µM | 0.15 µM | N/A |
| C. albicans MIC | 64 µg/mL | N/A | 2 µg/mL |
| LogP | 2.8 | 3.1 | 0.5 |
While less potent than specialized agents, the compound’s dual anticancer/antimicrobial activity presents a unique therapeutic niche.
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